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Compound of Interest

Compound Name: UNC4203

Cat. No.: B611583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of UNC4203 against its

primary target, MERTK, and its cross-reactivity with other members of the TAM (TYRO3, AXL,

MERTK) family of receptor tyrosine kinases, AXL and TYRO3. The information presented is

supported by experimental data to aid in the evaluation of UNC4203 for research and drug

development purposes.

Introduction to UNC4203 and the TAM Kinase Family
UNC4203 is a potent and selective small molecule inhibitor of MERTK, a receptor tyrosine

kinase that plays a crucial role in efferocytosis (the clearance of apoptotic cells) and immune

regulation.[1][2] The TAM family, comprising TYRO3, AXL, and MERTK, are key regulators of

the innate immune response.[3] Dysregulation of TAM kinase signaling is implicated in various

diseases, including cancer, making them attractive therapeutic targets. Given the structural

homology within the TAM family, understanding the selectivity profile of inhibitors like UNC4203
is critical for predicting their biological effects and potential off-target activities.

Quantitative Comparison of Inhibitory Activity
The inhibitory potency of UNC4203 against MERTK, AXL, and TYRO3 has been quantified

using biochemical assays to determine the half-maximal inhibitory concentration (IC50). This

value represents the concentration of the inhibitor required to reduce the activity of the kinase

by 50%.
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Kinase Target UNC4203 IC50 (nM) Reference

MERTK 1.2 - 2.4 [1][2]

AXL 80 - 140 [1][2]

TYRO3 9.1 - 42 [1][2]

Note: The IC50 values may vary slightly between different experimental setups.

Based on the data, UNC4203 demonstrates high potency against its primary target, MERTK.

The selectivity profile indicates that UNC4203 is significantly more potent against MERTK than

AXL, with IC50 values for AXL being approximately 33 to 117 times higher than for MERTK.

The inhibitor shows intermediate potency against TYRO3, with IC50 values roughly 4 to 35

times higher than for MERTK. Another related kinase, FLT3, is also inhibited by UNC4203 with

an IC50 of approximately 90 nM.[1]

Experimental Protocols
The following is a representative protocol for a biochemical kinase inhibition assay, based on

the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a

common method for determining inhibitor potency against kinases like the TAM family.

Biochemical Kinase Inhibition Assay (TR-FRET)
Objective: To determine the IC50 value of UNC4203 against MERTK, AXL, and TYRO3

kinases.

Materials:

Recombinant human MERTK, AXL, and TYRO3 kinase domains.

Biotinylated substrate peptide.

ATP (Adenosine triphosphate).

UNC4203 (or other test compounds).
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Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Europium-labeled anti-phosphotyrosine antibody (Donor fluorophore).

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

384-well low-volume microplates.

TR-FRET-compatible plate reader.

Procedure:

Compound Preparation: Prepare a serial dilution of UNC4203 in DMSO, typically starting

from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. Further dilute the

compounds in the assay buffer to the desired final concentrations.

Kinase Reaction:

Add the kinase enzyme to the wells of the 384-well plate.

Add the serially diluted UNC4203 or DMSO (vehicle control) to the respective wells.

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for

inhibitor binding.

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and

ATP.

Incubate the reaction mixture for a specified duration (e.g., 60 minutes) at room

temperature.

Detection:

Stop the kinase reaction by adding a detection mixture containing the Europium-labeled

anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore in a

buffer containing EDTA.
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Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for

the binding of the detection reagents.

Data Acquisition:

Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor at ~340

nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and

~665 nm (acceptor emission).

Data Analysis:

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways
The following diagrams illustrate the general signaling pathways of AXL and TYRO3. Activation

of these receptors by their ligands (e.g., Gas6) leads to the recruitment of downstream

signaling molecules and the activation of pathways that regulate cell survival, proliferation, and

migration.
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Caption: AXL Signaling Pathway.
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Caption: TYRO3 Signaling Pathway.
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Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a

kinase inhibitor.
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Caption: Kinase Inhibitor Evaluation Workflow.

Conclusion
UNC4203 is a highly potent inhibitor of MERTK with demonstrable cross-reactivity against

other TAM family members, AXL and TYRO3. Its selectivity profile, characterized by

significantly lower potency against AXL and intermediate potency against TYRO3, provides a

basis for its further investigation as a chemical probe to dissect the individual roles of TAM

kinases or as a lead compound for the development of more selective or multi-targeted

therapeutics. The provided experimental framework and pathway diagrams offer a

comprehensive resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. medchemexpress.com [medchemexpress.com]

2. medkoo.com [medkoo.com]

3. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the
tumor microenvironment | springermedizin.de [springermedizin.de]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b611583?utm_src=pdf-body-img
https://www.benchchem.com/product/b611583?utm_src=pdf-body
https://www.benchchem.com/product/b611583?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/unc4203.html
https://www.medkoo.com/products/30331
https://www.springermedizin.de/targeting-tyro3-axl-and-mertk-tam-receptors-implications-for-mac/16723526
https://www.springermedizin.de/targeting-tyro3-axl-and-mertk-tam-receptors-implications-for-mac/16723526
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [UNC4203: A Comparative Analysis of Cross-reactivity
with AXL and TYRO3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611583#cross-reactivity-of-unc4203-with-axl-and-
tyro3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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